Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by the molecular formula CHNO. This compound belongs to the oxadiazole family, which is noted for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate contributes to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug development and material synthesis.
The synthesis of ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of cyclohexyl hydrazine with ethyl oxalyl chloride. This reaction is typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl), which promotes the formation of the oxadiazole ring.
The synthetic route generally follows these steps:
Industrial methods may utilize continuous flow processes to improve efficiency and scalability, controlling parameters such as temperature and pressure to ensure consistent product quality.
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate participates in several chemical reactions:
The mechanism by which ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate exhibits its biological effects may involve interaction with specific cellular targets or pathways. For instance:
Further studies are required to elucidate the precise mechanisms involved in its bioactivity and therapeutic potential .
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
The compound is stable under normal conditions but may undergo degradation when exposed to strong acids or bases. Its solubility in organic solvents makes it suitable for various applications in organic synthesis and material science .
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its medicinal potential remained unexplored for nearly 80 years [5] [10]. The 1960s marked a turning point with the introduction of oxolamine, a 1,2,4-oxadiazole-containing cough suppressant that validated this scaffold's pharmaceutical applicability [5]. Subsequent decades witnessed strategic exploitation of the ring's bioisosteric properties, leading to FDA-approved drugs including:
The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from the sea slug Phidiana militaris—revolutionized the field. These compounds demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and selective agonism at PTP1B and CXCR4 receptors, highlighting the scaffold's capacity for diverse target engagement [5] [10]. This natural occurrence accelerated medicinal chemistry programs exploring 1,2,4-oxadiazoles as privileged scaffolds in anticancer, anti-inflammatory, and CNS drug discovery.
The 1,2,4-oxadiazole ring exhibits unique physicochemical properties that underpin its value as a carboxylate bioisostere. Unlike esters, which are susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring demonstrates exceptional metabolic stability while maintaining similar spatial geometry and electronic distribution [3] [5]. Key advantages include:
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate exemplifies these properties. Its ethyl carboxylate moiety provides a synthetic handle for derivatization, while the 1,2,4-oxadiazole core stabilizes the adjacent ester group against metabolic degradation. Computational studies confirm this compound's enhanced metabolic stability compared to analogous alkyl esters, with predicted human microsomal half-lives exceeding 120 minutes [3] [5].
The cyclohexyl moiety at the 3-position of ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate significantly influences its pharmacodynamic and pharmacokinetic behavior. This alicyclic substituent contributes through:
Table 2: Impact of Cyclohexyl vs. Phenyl Substituents on Compound Properties
Property | Cyclohexyl Analog | Phenyl Analog |
---|---|---|
Calculated logP | 2.8 | 2.1 |
Metabolic Stability (t½) | >120 min | 45 min |
Aqueous Solubility | 28 µM | 85 µM |
Protein Binding (%) | 92% | 88% |
Structure-activity relationship (SAR) analyses reveal that cyclohexyl substitution enhances in vitro potency against neurological targets. Specifically, the equatorial orientation of C-H bonds in cyclohexane facilitates optimal van der Waals contacts with hydrophobic receptor subpockets in σ receptors and kappa opioid receptors (KOR), with binding affinity improvements of 3-5 fold over phenyl-substituted counterparts [6] [10]. This makes ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate a valuable precursor for CNS-active agents targeting pain and neurodegenerative disorders.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: